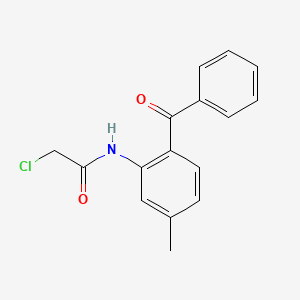

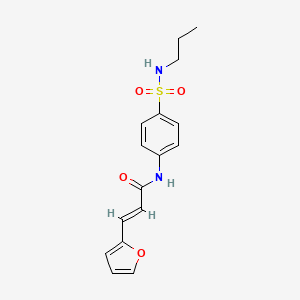

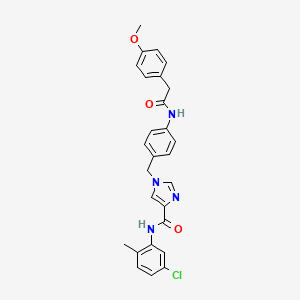

![molecular formula C11H9NO3 B2605657 methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate CAS No. 1164508-97-7](/img/structure/B2605657.png)

methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for methyl[(E)-(4-oxo-4H-chromen-3-yl)methylidene]ammoniumolate were not found, it’s worth noting that similar compounds, such as 4-substituted methylidene oxindoles, have been synthesized by the Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of this compound includes a methylidene group, which consists of two hydrogen atoms bound to a carbon atom, connected to the remainder of the molecule by a double bond . The presence of phosphorus and sulfur atoms can change the planarity of the parent compound .

Aplicaciones Científicas De Investigación

Synthesis and Anti-cancer Activity

Research has demonstrated the synthesis of bis-chromenone derivatives, showcasing significant in vitro anti-proliferative activity against various human cancer cell lines. The structure-activity relationship (SAR) studies highlighted the bis-chromone scaffold as a promising foundation for designing anticancer agents, with specific substitutions enhancing the activity (Eeda Venkateswararao et al., 2014).

Antimicrobial Activity

Another study focused on the synthesis of chromone-pyrimidine coupled derivatives, demonstrating their potential as antifungal and antibacterial agents. This research utilized green chemistry protocols to synthesize these derivatives, contributing to the environmentally friendly creation of biologically active compounds (A. P. Nikalje et al., 2017).

Mechanistic Insights and Synthetic Approaches

Further research explored the re-cyclization of certain chromen-3-yl derivatives with amines, proposing an efficient preparation method for biologically and medicinally interesting molecules. This study offered valuable insights into reaction mechanisms and synthetic strategies (Yikai Zhang et al., 2013).

Novel Derivatives Synthesis

Additional studies have been conducted on the synthesis of novel triazole derivatives based on chromene-2-one, exploring their diverse biological applications. This research contributes to the growing interest in chromene derivatives in drug development and other scientific fields (E. Mottaghinejad et al., 2018).

Antifungal Agents Development

The synthesis of new 4-oxo-4H-Chromene derivatives bearing nitrogen heterocyclic systems has shown significant antifungal activities, highlighting the therapeutic potential of chromene derivatives in combating fungal infections (T. Ali et al., 2008).

Propiedades

IUPAC Name |

N-methyl-1-(4-oxochromen-3-yl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-12(14)6-8-7-15-10-5-3-2-4-9(10)11(8)13/h2-7H,1H3/b12-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFHOENCKPLDTF-WUXMJOGZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=COC2=CC=CC=C2C1=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C\C1=COC2=CC=CC=C2C1=O)/[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

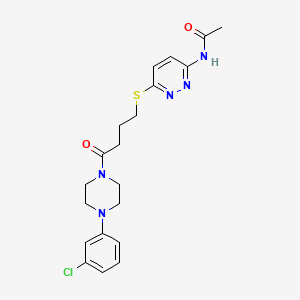

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2605581.png)

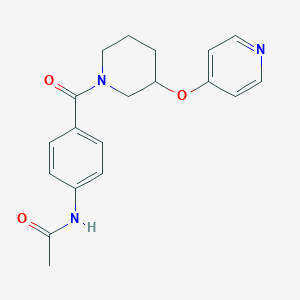

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2605586.png)

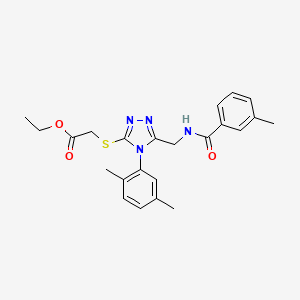

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2605591.png)

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanol](/img/structure/B2605595.png)